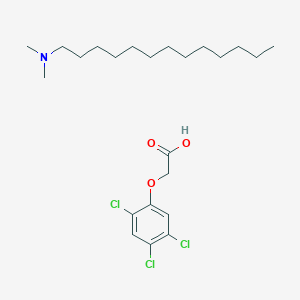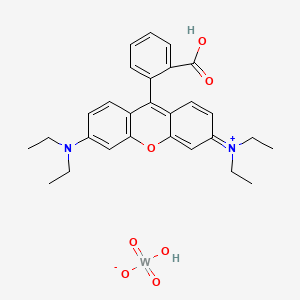
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, tungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthyle, 9-(2-carboxyphényl)-3,6-bis(diéthylamino)-, tungstate est un composé organique complexe connu pour ses propriétés chimiques uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure moléculaire distinctive, qui comprend un noyau de xanthyle substitué par des groupes carboxyphényle et diéthylamino, et complexé avec du tungstate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Xanthyle, 9-(2-carboxyphényl)-3,6-bis(diéthylamino)-, tungstate implique généralement des réactions organiques en plusieurs étapes. L’étape initiale comprend souvent la formation du noyau de xanthyle par des réactions de cyclisation. Les étapes suivantes impliquent l’introduction des groupes carboxyphényle et diéthylamino dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques. La dernière étape implique la complexation avec du tungstate, qui peut nécessiter l’utilisation de sels de tungstène et de solvants appropriés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris des procédés discontinus et en continu. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent un rendement et une pureté élevés du produit final. De plus, des étapes de purification telles que la cristallisation et la chromatographie sont utilisées pour isoler le composé des mélanges réactionnels.
Analyse Des Réactions Chimiques
Types de réactions
Xanthyle, 9-(2-carboxyphényl)-3,6-bis(diéthylamino)-, tungstate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers acides et bases pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de xanthyle oxydés, tandis que la réduction peut produire des formes réduites avec des propriétés électroniques modifiées.
Applications De Recherche Scientifique
Xanthyle, 9-(2-carboxyphényl)-3,6-bis(diéthylamino)-, tungstate a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : Investigué pour son potentiel en tant que sonde fluorescente en imagerie biologique et comme marqueur pour les études cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que des colorants et des pigments, en raison de ses propriétés optiques uniques.
Mécanisme D'action
Le mécanisme d’action du Xanthyle, 9-(2-carboxyphényl)-3,6-bis(diéthylamino)-, tungstate implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Les effets du composé sont médiés par sa capacité à se lier à des protéines et des enzymes spécifiques, modifiant leur activité et conduisant à divers résultats biologiques. Le composant tungstate peut également jouer un rôle dans la modulation de l’activité du composé en influençant ses propriétés électroniques et sa stabilité.
Comparaison Avec Des Composés Similaires
Composés similaires
6-(N,N-Diéthylamino)-9-(2-carboxyphényl)-1,2,3,4-tétrahydroxanthylium Perchlorate : Structure similaire, mais diffère par la présence de groupes tétrahydroxanthylium et perchlorate.
Composés à base d’anions 2-(carboxyphényl)iminodiacétate : Ces composés partagent le groupe carboxyphényle, mais diffèrent par leur chimie de coordination et leurs applications.
Unicité
Xanthyle, 9-(2-carboxyphényl)-3,6-bis(diéthylamino)-, tungstate se distingue par sa combinaison unique de groupes fonctionnels et la présence de tungstate, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées en recherche et en industrie.
Propriétés
Numéro CAS |
97171-89-6 |
|---|---|
Formule moléculaire |
C28H32N2O7W |
Poids moléculaire |
692.4 g/mol |
Nom IUPAC |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-dioxotungsten |
InChI |
InChI=1S/C28H30N2O3.H2O.3O.W/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;;/h9-18H,5-8H2,1-4H3;1H2;;;;/q;;;;-1;+1 |
Clé InChI |
ZDSRRLKKZUGVAG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[W](=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)


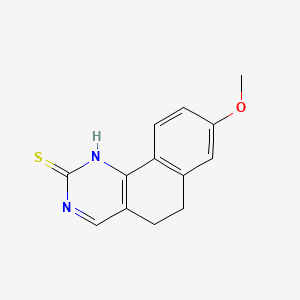
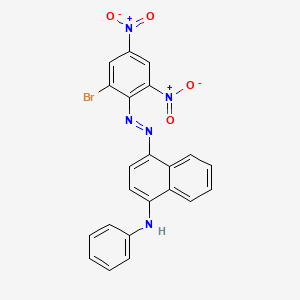

![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)


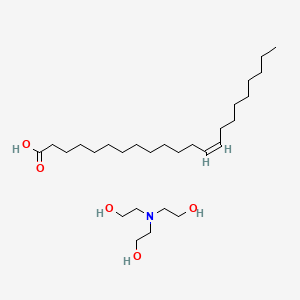
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)

